Physicochemical Baseline: Computed LogP and Topological Polar Surface Area vs. a Pyridazine Analog
Computational comparisons provide a baseline for differentiation. The target compound, 4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine, has a calculated XLogP3 of approximately 0.46 (based on standard algorithms) [1]. In contrast, a closely related analog where pyridine is replaced by pyridazine (CAS 2034225-57-3) exhibits a significantly lower XLogP3 of -0.2 [2]. This difference suggests distinct membrane permeability and solubility profiles, which are critical for downstream biological assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | ~0.46 (computed) |
| Comparator Or Baseline | 4-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]morpholine: -0.2 |
| Quantified Difference | Δ ~0.66 log units |
| Conditions | In silico prediction (standard method) |
Why This Matters
Lipophilicity directly impacts passive membrane permeability, solubility, and non-specific protein binding; a shift of 0.66 log units can alter a compound's pharmacokinetic suitability for cell-based or in vivo studies.
- [1] PubChem/SwissADME prediction for 4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine (C15H21N3O3). View Source
- [2] Kuujia. Cas no 2034225-57-3 (4-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]morpholine). XLogP3: -0.2. https://www.kuujia.com/cas-2034225-57-3.html View Source
